methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C10H10O3 It is a derivative of cinnamic acid and features a hydroxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-hydroxyphenyl)-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of methyl 3-(3-hydroxyphenyl)-2-propenoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the propenoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine are typical reagents.
Major Products Formed
Oxidation: 3-(3-hydroxyphenyl)-2-propenoic acid or 3-(3-oxophenyl)-2-propenoate.
Reduction: Methyl 3-(3-hydroxyphenyl)propanoate.
Substitution: Methyl 3-(3-alkoxyphenyl)-2-propenoate or methyl 3-(3-acetoxyphenyl)-2-propenoate.
Scientific Research Applications
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the production of polymers and resins, where its structural properties contribute to the material’s performance.
Mechanism of Action
The mechanism by which methyl 3-(3-hydroxyphenyl)-2-propenoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating signaling pathways and cellular processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)-2-propenoate: Similar structure but with the hydroxy group in the para position.
Methyl 3-(3-methoxyphenyl)-2-propenoate: Contains a methoxy group instead of a hydroxy group.
Methyl 3-(3-hydroxyphenyl)propanoate: Lacks the double bond in the propenoate moiety.
Uniqueness
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate is unique due to the specific positioning of the hydroxy group and the presence of the double bond in the propenoate moiety
Properties
CAS No. |
3943-95-1 |
---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
methyl 3-(3-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7,11H,1H3 |
InChI Key |
PKALKWFZXXGNJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.